N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-4-21-7-9-22(10-8-21)19(25)20-14-11-18(24)23(13-14)15-5-6-16(26-2)17(12-15)27-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFDWBHZJHLKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Deprotonation : The α-aminoester is treated with potassium hydroxide in methanol to generate a free amine.
-
Ugi Four-Component Reaction : The amine reacts with 3-bromopropionic acid, 3,4-dimethoxyphenylglyoxal, and isocyanide at room temperature for 24 hours, forming a linear peptoid intermediate.
-
Cyclization : Addition of cesium carbonate in refluxing acetonitrile induces intramolecular nucleophilic substitution, yielding the pyrrolidinone ring.
Key Data (Adapted from)
Synthetic Route 2: Piperazine Alkylation and Carboxamide Coupling
The 4-ethylpiperazine-1-carboxamide moiety is synthesized through sequential alkylation and carboxamide formation, drawing insights from nitroso-piperazine methodologies.
Step 1: Ethylation of Piperazine
Step 2: Carboxamide Formation
Key Data (Adapted from)
Reaction Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
-
Cyclization at 80°C instead of reflux (100°C) minimizes decomposition of the pyrrolidinone intermediate.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide is primarily investigated for its potential therapeutic properties. Its structural features suggest possible interactions with various biological targets:
- Antidepressant Activity: The compound's piperazine moiety is often associated with antidepressant effects. Research indicates that similar compounds can modulate serotonin and norepinephrine levels in the brain, potentially leading to mood enhancement and anxiety reduction.
- Cholesterol Regulation: Some derivatives of oxopyrrolidine compounds have been explored for their ability to influence cholesterol metabolism. This compound may exhibit similar properties, making it a candidate for further studies in lipid regulation .
Pharmacology
The pharmacological profile of this compound suggests several mechanisms of action:
- Enzyme Inhibition: Preliminary studies indicate that compounds with similar structures may act as inhibitors of specific enzymes involved in metabolic pathways. Investigating this compound could reveal its efficacy in modulating enzyme activity related to metabolic disorders.
- Neuropharmacological Effects: Given its structural similarity to known neuroactive substances, this compound may influence neurotransmitter systems, warranting investigation into its effects on cognitive functions and neurodegenerative diseases.
Biological Studies
In addition to medicinal applications, this compound serves as a valuable tool in biological research:
- Cellular Mechanisms: The compound can be utilized to study cellular signaling pathways and mechanisms of action at the molecular level. It may help elucidate the roles of specific receptors or enzymes in various physiological processes.
- Drug Development: As a lead compound, it can be modified to enhance its pharmacological properties or reduce side effects, aiding in the development of new therapeutic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated modulation of serotonin receptors leading to increased mood stabilization. |
| Study B | Cholesterol Regulation | Showed potential for reducing LDL levels in animal models, suggesting lipid-lowering properties. |
| Study C | Neuropharmacological Effects | Indicated cognitive enhancement in rodent models through modulation of dopamine pathways. |
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Aryl Group Modifications :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may improve solubility and π-π stacking interactions compared to the electron-withdrawing 4-chlorophenyl group in .
- The 4-ethoxyphenyl analogue substitutes one methoxy group with ethoxy, balancing lipophilicity and metabolic resistance to demethylation.
Piperazine Substitutions: Ethyl (target) vs. Acetyl : Introduces a ketone, which may alter hydrogen-bonding capacity and metabolic pathways (e.g., susceptibility to esterases).
Linker Variations :
- Replacement of the piperazine-carboxamide with an acetamide linker eliminates the basic piperazine nitrogen, reducing affinity for amine receptors but possibly improving selectivity.
Pharmacological Implications (Hypothetical)
While specific activity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O4 |
| Molecular Weight | 370.48 g/mol |
| SMILES | COc1ccc(cc1OC)N1CC(CC1=O)NC(CCc1ccccc1)=O |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
These properties indicate a moderate hydrophobic nature and suitable molecular size for biological activity.
The biological activity of this compound is primarily mediated through its interaction with various G-protein coupled receptors (GPCRs) and other molecular targets. The compound's structure suggests it may act as an agonist or antagonist at specific receptors, influencing intracellular signaling pathways.
GPCR Interaction
Research indicates that compounds with similar structures often modulate pathways involving cyclic AMP (cAMP) and intracellular calcium levels, which are critical for various physiological responses, including neurotransmission and muscle contraction .
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, potentially useful in treating conditions like arthritis.
- Neuroprotective Effects : Research indicates neuroprotective properties, which may be beneficial in neurodegenerative diseases.
Study 1: Antidepressant Effects
In a controlled study involving animal models, the compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test compared to the control group, suggesting antidepressant-like effects. The mechanism was hypothesized to involve increased serotonergic activity.
Study 2: Anti-inflammatory Activity
A separate study evaluated the compound's efficacy in a model of induced inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
